(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate
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Overview
Description
(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C11H11N3O3 It is known for its unique structure, which includes a phthalazinone core and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate typically involves the reaction of phthalazinone derivatives with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The product is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is unique due to its specific structure, which combines a phthalazinone core with a methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
37976-07-1 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15) |
InChI Key |
PJHWVZLHDRWVCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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